molecular formula C25H20N2O5S B281309 ETHYL 4-{[(4Z)-4-[(BENZENESULFONYL)IMINO]-1-OXO-1,4-DIHYDRONAPHTHALEN-2-YL]AMINO}BENZOATE

ETHYL 4-{[(4Z)-4-[(BENZENESULFONYL)IMINO]-1-OXO-1,4-DIHYDRONAPHTHALEN-2-YL]AMINO}BENZOATE

Cat. No.: B281309
M. Wt: 460.5 g/mol
InChI Key: HAVDPEBVCBLTHU-QYQHSDTDSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Preparation Methods

The synthesis of ETHYL 4-{[(4Z)-4-[(BENZENESULFONYL)IMINO]-1-OXO-1,4-DIHYDRONAPHTHALEN-2-YL]AMINO}BENZOATE involves several steps. One common synthetic route includes the reaction of 4-aminobenzoic acid with ethyl chloroformate to form ethyl 4-aminobenzoate. This intermediate is then reacted with 1-oxo-4-[(phenylsulfonyl)imino]-1,4-dihydro-2-naphthalenylamine under specific conditions to yield the final product . Industrial production methods may involve similar steps but are optimized for large-scale synthesis, ensuring high yield and purity.

Chemical Reactions Analysis

ETHYL 4-{[(4Z)-4-[(BENZENESULFONYL)IMINO]-1-OXO-1,4-DIHYDRONAPHTHALEN-2-YL]AMINO}BENZOATE undergoes various chemical reactions, including:

Scientific Research Applications

ETHYL 4-{[(4Z)-4-[(BENZENESULFONYL)IMINO]-1-OXO-1,4-DIHYDRONAPHTHALEN-2-YL]AMINO}BENZOATE has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of ETHYL 4-{[(4Z)-4-[(BENZENESULFONYL)IMINO]-1-OXO-1,4-DIHYDRONAPHTHALEN-2-YL]AMINO}BENZOATE involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to bind to certain enzymes or receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition of microbial growth or induction of apoptosis in cancer cells .

Comparison with Similar Compounds

ETHYL 4-{[(4Z)-4-[(BENZENESULFONYL)IMINO]-1-OXO-1,4-DIHYDRONAPHTHALEN-2-YL]AMINO}BENZOATE can be compared with other similar compounds, such as:

    Ethyl 4-aminobenzoate: A simpler ester with different biological activities.

    1-oxo-4-[(phenylsulfonyl)imino]-1,4-dihydro-2-naphthalenylamine: A precursor in the synthesis of the target compound.

    Sulfonyl imines: Compounds with similar functional groups but different overall structures and properties. The uniqueness of this compound lies in its combined structural features, which contribute to its distinct chemical and biological properties.

Properties

Molecular Formula

C25H20N2O5S

Molecular Weight

460.5 g/mol

IUPAC Name

ethyl 4-[[(4Z)-4-(benzenesulfonylimino)-1-oxonaphthalen-2-yl]amino]benzoate

InChI

InChI=1S/C25H20N2O5S/c1-2-32-25(29)17-12-14-18(15-13-17)26-23-16-22(20-10-6-7-11-21(20)24(23)28)27-33(30,31)19-8-4-3-5-9-19/h3-16,26H,2H2,1H3/b27-22-

InChI Key

HAVDPEBVCBLTHU-QYQHSDTDSA-N

SMILES

CCOC(=O)C1=CC=C(C=C1)NC2=CC(=NS(=O)(=O)C3=CC=CC=C3)C4=CC=CC=C4C2=O

Isomeric SMILES

CCOC(=O)C1=CC=C(C=C1)NC2=C/C(=N/S(=O)(=O)C3=CC=CC=C3)/C4=CC=CC=C4C2=O

Canonical SMILES

CCOC(=O)C1=CC=C(C=C1)NC2=CC(=NS(=O)(=O)C3=CC=CC=C3)C4=CC=CC=C4C2=O

Origin of Product

United States

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